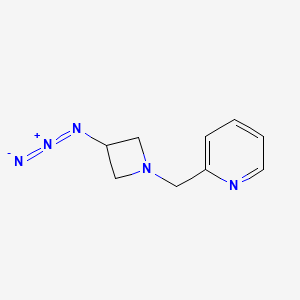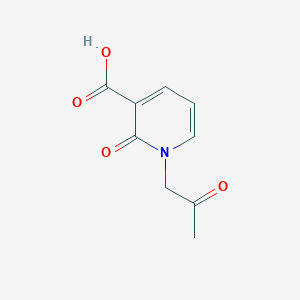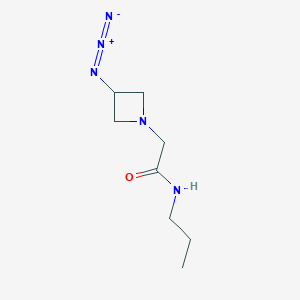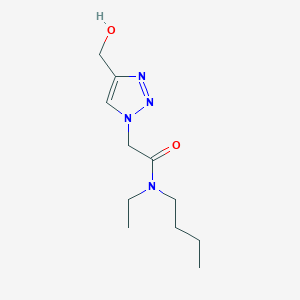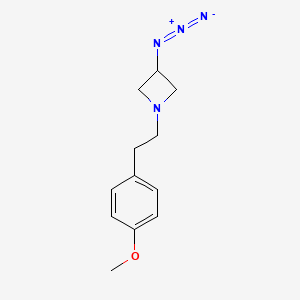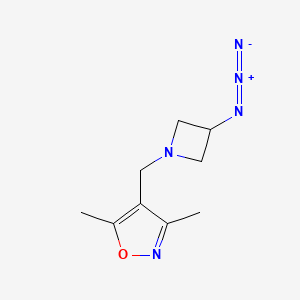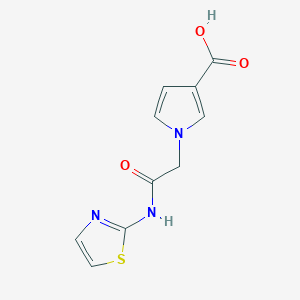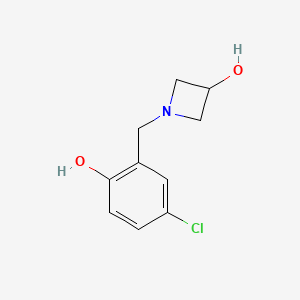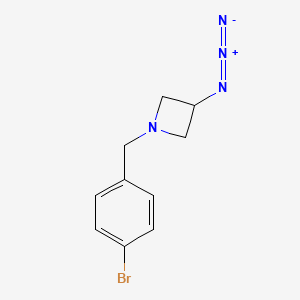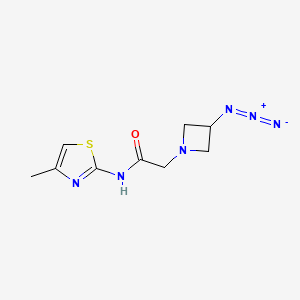
2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Overview
Description
2-(3-Azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide (AATA) is an organosulfur compound with a wide range of potential applications in the field of medical research. AATA is a derivative of azetidine, a three-carbon cyclic amine, with a methylthiazol-2-ylacetamide group attached to the nitrogen atom. AATA exhibits a variety of biological activities, including antibacterial, antiviral, antifungal, and antitumor activity. The compound has been used in various studies to investigate its biochemical and physiological effects on cells and organisms.
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, although not directly referenced in available research, falls within a broader class of chemical compounds known for their synthesis and evaluation for antibacterial activities. Similar structures, particularly those related to monocyclic β-lactam antibiotics and their derivatives, have been extensively studied for their potential as antibacterial agents. For example, the synthesis and antibacterial activity of various β-lactam derivatives have shown strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains. Modifications at specific positions of the β-lactam ring, such as the introduction of fluoromethyl and carbamoyloxymethyl moieties, have been found to enhance this activity (Yoshida et al., 1986; Sendai et al., 1985).
Antibacterial and Antifungal Agents
Further research into azetidinone derivatives, such as the synthesis of compounds related to 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives, has demonstrated potential antibacterial and antifungal activities. These synthesized compounds have shown in vitro activity against pathogens like E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and various fungal strains, indicating the broad-spectrum potential of such molecules (Kumar et al., 2013).
Anticancer Activity
The exploration of thiazole derivatives for potential anticancer applications has also been a focus of research. New compounds, including those synthesized from structures similar to 2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, have been investigated for their anticancer activity. Specifically, derivatives such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied against human lung adenocarcinoma cells, showing notable selectivity and efficacy in inducing apoptosis, which could point towards a therapeutic potential in cancer treatment (Evren et al., 2019).
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS/c1-6-5-17-9(11-6)12-8(16)4-15-2-7(3-15)13-14-10/h5,7H,2-4H2,1H3,(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLVQZILYRNXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




